molecular formula C18H20ClNO2 B11702101 N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-methylacetamide

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-methylacetamide

Cat. No.: B11702101
M. Wt: 317.8 g/mol
InChI Key: LCWUZFGGHUEHJK-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-methylacetamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-methylacetamide typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3,5-dimethylphenol, benzyl chloride, and N-methylacetamide.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as potassium carbonate or sodium hydroxide.

    Synthetic Routes: The process generally involves the alkylation of 4-chloro-3,5-dimethylphenol with benzyl chloride, followed by the acylation of the resulting intermediate with N-methylacetamide.

Chemical Reactions Analysis

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Scientific Research Applications

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-methylacetamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide and N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2-butanamine oxalate share structural similarities.

    Uniqueness: The presence of specific functional groups and the overall molecular structure contribute to its unique chemical and biological properties.

This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-methylacetamide

InChI

InChI=1S/C18H20ClNO2/c1-13-9-16(10-14(2)18(13)19)22-12-17(21)20(3)11-15-7-5-4-6-8-15/h4-10H,11-12H2,1-3H3

InChI Key

LCWUZFGGHUEHJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N(C)CC2=CC=CC=C2

solubility

8.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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